
Tropicamide
Descripción general
Descripción
Tropicamida es un antagonista muscarínico sintético que se utiliza principalmente en oftalmología. Es conocida por su capacidad para inducir midriasis (dilatación de la pupila) y cicloplejía (parálisis del músculo ciliar), que son esenciales para los exámenes oculares completos y ciertos procedimientos oculares . Tropicamida se administra normalmente en forma de gotas para los ojos y tiene una duración de acción relativamente corta, lo que la hace adecuada para fines diagnósticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de tropicamida implica varios pasos:
Material de partida: El proceso comienza con el ácido 3-hidroxi-2-fenilpropiónico.
Formación de intermedio: Este compuesto se hace reaccionar con tolueno, trietilamina y cloruro de acetilo en condiciones de reflujo para formar el éster 2-clorocarbonil-2-feniletil.
Amidación: El intermedio se hace reaccionar entonces con etilamina-4-ilmetilpiridina en presencia de trietilamina y tolueno para formar el producto deseado, tropicamida
Métodos de producción industrial: La producción industrial de tropicamida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, los pasos de purificación y la cristalización para garantizar la alta pureza y el rendimiento del producto final .
Tipos de reacciones:
Reacciones de sustitución: Tropicamida puede sufrir reacciones de sustitución nucleófila debido a la presencia de grupos funcionales como el grupo amida y el grupo éster.
Reactivos y condiciones comunes:
Nucleófilos: Los nucleófilos comunes utilizados en las reacciones de sustitución incluyen aminas y alcoholes.
Condiciones de hidrólisis: Las soluciones acuosas ácidas o básicas se utilizan normalmente para las reacciones de hidrólisis.
Productos principales:
Aplicaciones Científicas De Investigación
Mydriasis Induction
Tropicamide is widely used to facilitate diagnostic procedures by dilating the pupils. It is particularly effective because it induces rapid and significant dilation, which is essential for thorough examinations of the retina and other ocular structures. Studies have shown that this compound 1% dilates pupils approximately twice as fast as phenylephrine 2.5% and achieves greater absolute dilation after ten minutes .
Cycloplegia
The drug also causes cycloplegia, which is beneficial during refraction tests and surgical procedures where accommodation needs to be temporarily paralyzed. The cycloplegic effect can last from 4 to 10 hours, with onset occurring within 20 to 30 minutes following administration .
Treatment of Sialorrhea
Recent studies have explored the use of this compound for treating sialorrhea (excessive salivation), particularly in patients with neurodegenerative diseases such as Parkinson's disease. This compound acts by inhibiting muscarinic acetylcholine receptors on salivary glands, thereby reducing hypersalivation. A randomized pilot study indicated that oral administration of this compound significantly decreased symptoms of sialorrhea in affected patients .
Potential in Neurological Disorders
This compound has shown promise in alleviating symptoms related to Parkinsonism, including tremors. Research indicates that it may suppress drug-induced tremulous jaw movements in rodent models, suggesting a potential therapeutic role that warrants further investigation .
Pharmacological Insights
This compound exerts its effects through non-selective antagonism of muscarinic acetylcholine receptors (M1-M5). By blocking these receptors, it inhibits parasympathetic activity, leading to pupil dilation and cycloplegia while also impacting salivary gland function .
Abuse and Side Effects
While this compound is beneficial for its intended uses, there have been reports of abuse, particularly among individuals seeking psychoactive effects or enhanced visual experiences. One case study documented a patient who developed an addiction to this compound after using it for legitimate medical reasons, leading to severe psychiatric issues and physical health deterioration . This highlights the need for careful monitoring when prescribing this medication.
Efficacy in Clinical Settings
A study comparing the efficacy of multiple doses of this compound demonstrated that two drops produced greater pupillary dilation compared to a single drop or saline control, although the clinical significance was limited . Such findings are crucial for optimizing dosing strategies in clinical practice.
Data Summary Table
Application | Mechanism of Action | Duration of Effect | Clinical Significance |
---|---|---|---|
Mydriasis | Muscarinic receptor antagonism | 4-10 hours | Essential for ocular examinations |
Cycloplegia | Paralysis of ciliary muscle via receptor blockade | 4-10 hours | Important for refraction tests |
Treatment of Sialorrhea | Inhibition of M4 receptors on salivary glands | Varies | Reduces hypersalivation in Parkinson's |
Neurological Disorders | Potential tremorolytic effects | Varies | Requires further research |
Mecanismo De Acción
Tropicamida ejerce sus efectos bloqueando los receptores muscarínicos de la acetilcolina en el ojo. Esta acción impide la contracción del músculo esfínter del iris y del músculo ciliar, lo que lleva a la dilatación de la pupila y a la parálisis de la acomodación . El inicio de la acción es rápido, con efectos que se observan normalmente en un plazo de 10 a 15 minutos, y la duración de la acción dura de 4 a 8 horas aproximadamente .
Compuestos similares:
Atropina: Un antagonista muscarínico de acción más prolongada que se utiliza para fines similares, pero con una duración de acción más larga.
Ciclopentolato: Otro antagonista muscarínico con un mecanismo de acción similar, pero con una duración de efecto ligeramente más larga en comparación con tropicamida.
Singularidad de tropicamida:
Inicio rápido y corta duración: Tropicamida es preferible para los procedimientos de diagnóstico debido a su inicio rápido y corta duración de acción, lo que minimiza las molestias del paciente y permite una recuperación más rápida.
Perfil de seguridad: Tropicamida tiene un perfil de seguridad favorable con menos efectos secundarios sistémicos en comparación con atropina.
En conclusión, tropicamida es un compuesto valioso en oftalmología e investigación científica debido a sus propiedades únicas y sus aplicaciones versátiles. Su inicio rápido y su corta duración de acción la convierten en una opción ideal para los procedimientos de diagnóstico, mientras que su mecanismo de acción proporciona información sobre el papel de los receptores muscarínicos en el ojo y más allá.
Comparación Con Compuestos Similares
Atropine: A longer-acting muscarinic antagonist used for similar purposes but with a longer duration of action.
Cyclopentolate: Another muscarinic antagonist with a similar mechanism of action but a slightly longer duration of effect compared to tropicamide.
Uniqueness of this compound:
Rapid Onset and Short Duration: this compound is preferred for diagnostic procedures due to its rapid onset and short duration of action, which minimizes patient discomfort and allows for quicker recovery.
Safety Profile: this compound has a favorable safety profile with fewer systemic side effects compared to atropine.
Actividad Biológica
Tropicamide is an anticholinergic agent primarily used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). Its mechanism of action involves non-selective antagonism of muscarinic acetylcholine receptors, particularly affecting the M1, M2, M3, and M4 subtypes. This article explores the biological activity of this compound, including its pharmacological effects, clinical applications, and emerging research findings.
This compound exerts its effects by blocking muscarinic receptors in the eye:
- Pupil Dilation : By inhibiting the sphincter muscle of the iris, this compound causes dilation.
- Cycloplegia : It prevents accommodation by blocking receptors in the ciliary body.
This dual action is beneficial for various diagnostic procedures and treatments in ophthalmology .
Pharmacokinetics
- Absorption : Following ocular administration, this compound reaches peak plasma concentrations rapidly, with a mean peak concentration of 2.8 ng/mL at approximately 5 minutes post-application .
- Half-Life : The drug has a short plasma half-life of about 30 minutes .
- Protein Binding : this compound binds to serum albumin, although the extent of protein binding is not fully established .
Clinical Applications
This compound is primarily used in the following contexts:
- Ocular Examinations : It facilitates detailed examination of the retina and anterior segment by inducing mydriasis.
- Treatment of Sialorrhea : Recent studies suggest that this compound may alleviate sialorrhea (excessive salivation) associated with conditions such as Parkinson's disease and clozapine-induced sialorrhea. In a randomized pilot study, oral administration showed promise in reducing symptoms .
Case Study: Clozapine-Induced Sialorrhea
A notable case involved a 33-year-old male patient with schizophrenia who experienced severe drooling due to clozapine treatment. After administering sublingual this compound, there was a significant reduction in nocturnal hypersalivation scores over one week without notable side effects. This suggests potential for off-label use in managing sialorrhea .
Effects on Ocular Parameters
A study involving 39 children assessed the impact of this compound on crystalline lens rise (CLR) and other anterior segment parameters. Key findings included:
- Increased CLR : After administration of 0.5% this compound, CLR increased significantly.
- Changes in Lens Thickness : Measurements indicated variations in crystalline lens thickness and anterior chamber depth post-treatment .
Comparative Efficacy
In a clinical trial comparing this compound with atropine for cycloplegic effects in children, this compound demonstrated effective cycloplegia with minimal residual accommodation. The study highlighted differences in efficacy based on age and other demographic factors .
Adverse Effects
While generally well-tolerated, this compound can cause side effects such as:
- Visual Disturbances : Reduced visual acuity and increased glare sensitivity have been reported following its use .
- Systemic Effects : Due to its anticholinergic properties, potential systemic side effects may occur, particularly in sensitive populations.
Summary Table of Key Findings
Parameter | This compound (1%) | Atropine |
---|---|---|
Pupil Diameter Increase (mm) | 3.56 ± 1.26 | Varied by individual response |
Residual Accommodation (D) | 0.30 ± 0.41 (left), 0.38 ± 0.41 (right) | Generally higher |
Age Range Studied | 2–10 years | Varied across age groups |
Side Effects | Minimal | More pronounced |
Propiedades
IUPAC Name |
N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDKAVGWHJFAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045220 | |
Record name | Tropicamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tropicamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4), 3.75e-01 g/L | |
Record name | SID50086517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tropicamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Muscarinic acetylcholine receptors are involved in numerous ocular functions. The M3 subtype is predominantly expressed by smooth muscle cells of the sphincter pupillae, which is a circular muscle of the iris, and ciliary muscles. In response to light or binding of acetylcholine, M3 receptor signalling leads to contraction of the sphincter pupillae and pupil constriction. Contraction of the ciliary muscle via M3 receptor signalling also leads to accommodation, adjusting the lens for near vision. The eye is also innervated by parasympathetic nerves: ciliary ganglion neurons project to the ciliary body and the sphincter pupillae muscle of the iris to control ocular accommodation and pupil constriction. Tropicamide is a non-selective muscarinic antagonist that binds to all subtypes of muscarinic receptors. By binding to muscarinic receptors, tropicamide relaxes the pupillary sphincter muscle and causes pupil dilation. By blocking the muscarinic receptors of the ciliary body, tropicamide also prevents accommodation. Like other muscarinic antagonists, tropicamide inhibits the parasympathetic drive, allowing the sympathetic nervous system responses to dominate. Tropicamide is thought to ameliorate sialorrhea by blocking M4 receptors expressed on salivary glands and reducing hypersalivation. | |
Record name | Tropicamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1508-75-4 | |
Record name | Tropicamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1508-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tropicamide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropicamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tropicamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tropicamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tropicamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROPICAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A3Z5XTC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tropicamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96.5 °C | |
Record name | Tropicamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tropicamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tropicamide exert its mydriatic effect?
A1: this compound is a rapid-acting antimuscarinic agent. It blocks the action of acetylcholine at muscarinic receptors in the iris sphincter muscle, leading to pupil dilation (mydriasis). [, , , ]
Q2: Does this compound affect accommodation, and if so, how?
A2: Yes, this compound also induces cycloplegia, which is the paralysis of accommodation. It achieves this by blocking the action of acetylcholine at muscarinic receptors in the ciliary muscle, preventing lens shape changes required for near vision. [, , , ]
Q3: How quickly is this compound absorbed after topical ocular administration?
A5: this compound is rapidly absorbed into the systemic circulation after topical ocular administration, reaching peak plasma concentrations within 5 minutes. []
Q4: How long does the mydriatic effect of this compound last?
A6: The duration of mydriasis induced by this compound varies depending on the concentration used and individual factors. Studies suggest a duration of action of at least 5 hours for 0.5% this compound and 6 hours for 1%. [, , ]
Q5: Does topical this compound have any systemic anticholinergic activity?
A7: Despite rapid systemic absorption, this compound exhibits low affinity for muscarinic receptors and negligible receptor occupancy in plasma, explaining the low incidence of systemic side effects following topical ocular administration. []
Q6: What analytical techniques are used to quantify this compound in biological samples?
A8: Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used for the sensitive and selective determination of this compound in biological samples, including plasma and ocular tissues. [, ]
Q7: Can this compound be detected in hair samples, and if so, what does this indicate?
A9: Yes, this compound can be detected in hair samples using GC-MS. Detecting this compound in hair provides evidence of past substance use, as hair analysis can reveal drug exposure over a more extended period than blood or urine tests. []
Q8: Are there any specific formulation strategies employed to improve the stability or delivery of this compound eye drops?
A10: Cubic liquid crystalline nanoparticles have shown promise as a delivery system for this compound, exhibiting comparable corneal permeation to commercial formulations and a longer duration of mydriatic effect in rabbits. []
Q9: Why is this compound used in ophthalmic examinations?
A11: this compound is used in ophthalmic examinations for its mydriatic and cycloplegic effects. Mydriasis allows for better visualization of the internal structures of the eye, particularly the retina and optic nerve. Cycloplegia helps obtain a more accurate refractive error measurement, especially in children who can accommodate strongly. [, , , , ]
Q10: What are the typical concentrations of this compound used in ophthalmic solutions?
A12: Commercially available this compound ophthalmic solutions are typically available in concentrations of 0.5% and 1%. [, , , ]
Q11: Does this compound affect corneal biomechanical properties?
A13: Studies using the Ocular Response Analyzer (ORA) found no significant changes in corneal hysteresis, corneal resistance factor, or intraocular pressure measurements before and after this compound instillation, suggesting that it doesn't significantly impact corneal biomechanics. []
Q12: How does this compound compare to other mydriatic agents like Cyclopentolate and Phenylephrine?
A12: this compound, Cyclopentolate, and Phenylephrine are all mydriatic agents with different pharmacological profiles.
Q13: Does topical this compound affect tear production in animals?
A15: Studies in cats and horses have shown that topical this compound can significantly reduce tear production as measured by the Schirmer tear test. [, ]
Q14: Is there a potential for abuse or misuse of this compound?
A16: Yes, unfortunately, there have been reports of this compound eyedrop misuse, particularly in individuals with opioid addiction. [, , ]
Q15: Why is this compound misused?
A17: Individuals who misuse this compound may seek euphoria, hallucinations, or attenuation of opioid withdrawal symptoms. [, , ]
Q16: What are the potential risks associated with this compound misuse?
A18: Intravenous administration of high doses of this compound, as seen in cases of misuse, can lead to serious complications, including central nervous system effects, cardiovascular problems, and even death. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.